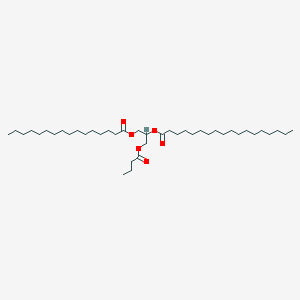

1-Palmitoyl-2-stearoyl-3-butyryl-rac-glycerol

描述

属性

IUPAC Name |

(1-butanoyloxy-3-hexadecanoyloxypropan-2-yl) octadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H78O6/c1-4-7-9-11-13-15-17-19-20-22-24-26-28-30-32-35-41(44)47-38(36-45-39(42)33-6-3)37-46-40(43)34-31-29-27-25-23-21-18-16-14-12-10-8-5-2/h38H,4-37H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDICJGWYEVKHJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCC)COC(=O)CCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H78O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

667.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

1-棕榈酰-2-硬脂酰-3-丁酰-rac-甘油的合成涉及甘油与棕榈酸、硬脂酸和丁酸的酯化反应。 该反应通常需要催化剂,如硫酸或对甲苯磺酸,并在回流条件下进行 . 工业生产方法可能涉及使用脂肪酶进行酶促反应,以实现区域选择性酯化 .

化学反应分析

1-棕榈酰-2-硬脂酰-3-丁酰-rac-甘油经历各种化学反应,包括:

科学研究应用

1-棕榈酰-2-硬脂酰-3-丁酰-rac-甘油广泛应用于科学研究,特别是在以下领域:

脂类生化: 它被用于研究脂肪酶的立体特异性和类型选择性.

药物开发: 该化合物作为开发脂肪酶抑制剂和其他脂类相关药物的模型底物.

营养学: 它被用于研究三酰甘油的代谢途径及其对健康的影响.

工业应用: 该化合物用于配制各种脂类产品,包括化妆品和食品添加剂.

作用机制

相似化合物的比较

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Differences

Key Differences :

Backbone Complexity :

- The target compound uses ethylene glycol as its backbone, whereas glycerides (e.g., CAS 14015-55-5) utilize glycerol, introducing hydroxyl groups that enhance hydrophilicity .

- Heterocyclic derivatives (e.g., oxazoline-based esters) exhibit unique reactivity due to nitrogen-containing rings, unlike purely aliphatic esters .

Chain Length and Branching :

- The target compound combines C16:0 (palmitate) and C18:0 (stearate) chains, while simpler esters (e.g., ethyl stearate) have a single acyl chain .

- Triesters (e.g., C₄₇H₉₀O₆) incorporate three acyl groups, increasing molecular weight and hydrophobicity .

Functional Properties :

- Ethyl stearate (C18:C2) is more volatile (lower molecular weight) and less thermally stable than the target compound .

- Glycerol-based esters (e.g., CAS 14015-55-5) are biologically relevant in lipid membranes, whereas the target compound’s role is linked to microbial metabolite modulation .

Biological Activity :

生物活性

Octadecanoic acid, also known as stearic acid, is a saturated fatty acid with a long carbon chain. The compound in focus, Octadecanoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester , is a derivative that combines structural elements of octadecanoic acid with specific functional groups that may influence its biological activity. This article explores the biological activities associated with this compound, drawing on various studies and research findings.

Chemical Structure and Properties

The molecular formula for Octadecanoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester is with a molecular weight of approximately 863.4 g/mol. Its structure includes:

- An octadecanoic acid backbone

- Alkoxy functional groups that could enhance solubility and bioavailability.

Fatty Acid Metabolism

Fatty acids play critical roles in cellular metabolism. Octadecanoic acid has been shown to influence lipid metabolism and storage in various studies. Research indicates that fatty acids can modulate gene expression related to lipid metabolism, impacting conditions such as obesity and diabetes .

Anti-inflammatory Properties

Several studies suggest that derivatives of fatty acids exhibit anti-inflammatory effects. For instance, octadecanoic acid esters have been reported to reduce the production of pro-inflammatory cytokines in cell cultures . This suggests potential therapeutic applications in inflammatory diseases.

Antioxidant Activity

Research has indicated that certain fatty acid derivatives possess antioxidant properties, which can protect cells from oxidative stress. In vitro studies have shown that octadecanoic acid derivatives can scavenge free radicals effectively, contributing to cellular protection mechanisms .

Case Studies

The biological activities of octadecanoic acid and its derivatives are mediated through several mechanisms:

- Gene Regulation : Fatty acids can activate peroxisome proliferator-activated receptors (PPARs), which regulate genes involved in fatty acid oxidation and glucose metabolism .

- Cell Signaling : They may influence signaling pathways associated with inflammation and oxidative stress response.

- Membrane Fluidity : The incorporation of fatty acids into cell membranes can affect membrane fluidity and function, influencing cellular signaling pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。